molecular formula C18H29N3O2 B7917653 4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917653
M. Wt: 319.4 g/mol
InChI Key: OEDCDHGRYYBOKC-UHFFFAOYSA-N
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Description

4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353972-73-2) is a piperidine-derived compound featuring a benzyl ester moiety and a branched amine substituent. Its molecular formula is C₁₈H₂₉N₃O₂, with a molecular weight of 331.45 g/mol (calculated from formula) . The compound is commercially available for research purposes but is noted as discontinued in some supplier catalogs .

Properties

IUPAC Name

benzyl 4-[2-aminoethyl(propan-2-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-15(2)21(13-10-19)17-8-11-20(12-9-17)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17H,8-14,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDCDHGRYYBOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.

    Formation of the Benzyl Ester: The benzyl ester moiety can be introduced through an esterification reaction involving benzyl alcohol and the carboxylic acid derivative of the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the benzyl ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Histone Deacetylase Inhibition

One of the most prominent applications of this compound lies in its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in regulating gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes, making these compounds valuable in cancer therapy.

  • Mechanism : By inhibiting HDAC activity, these compounds can increase histone acetylation levels, promoting gene expression linked to cell differentiation and apoptosis in cancer cells .

Anticancer Activity

Research indicates that derivatives of piperidine compounds, including 4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester, exhibit significant anticancer properties. They have shown efficacy against various types of tumors by inducing differentiation and apoptosis in malignant cells.

  • Case Studies : Preliminary studies have demonstrated that certain derivatives can effectively inhibit the proliferation of leukemia and solid tumor cells with low toxicity profiles .

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may offer neuroprotective benefits. The modulation of acetylcholine levels through HDAC inhibition could potentially benefit neurodegenerative conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, where piperidine derivatives are modified to enhance their biological activity. Various derivatives are explored to optimize their pharmacological profiles.

Derivative Activity Reference
N-(2-amino-4-pyridyl) benzamideHDAC inhibition
4-(1-acetylaminopropyl)benzamideAnticancer activity

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Early-stage studies indicate a favorable toxicity profile, but comprehensive toxicological evaluations are necessary for clinical applications.

Mechanism of Action

The mechanism of action of 4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidine-carboxylic acid benzyl esters with variable substituents. Below is a comparative analysis with three analogs:

4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353946-31-2)

  • Molecular Formula : C₁₈H₂₅N₃O₃
  • Molecular Weight : 331.41 g/mol
  • Key Differences: Substitution: Cyclopropyl group replaces isopropyl, and an acetylated amino group replaces the ethylamine chain. Physical Properties: Predicted density = 1.24 g/cm³; boiling point = 511.9°C; pKa = 6.81 . The acetylated amine reduces basicity compared to the primary amine in the target compound.

4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (CAS: 1353954-89-8)

  • Molecular Formula: Not explicitly provided, but structurally analogous to the target compound with a cyclopropylamino-methyl group.
  • Key Differences :
    • Substitution: Cyclopropyl replaces isopropyl, and the amine chain is methyl-linked.
    • Implications : The methyl spacer may alter steric hindrance, affecting binding affinity in enzyme-substrate interactions .

3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

  • Key Differences :
    • Substitution: Piperidine substitution at the 3-position instead of 4.
    • Implications : Positional isomerism could drastically alter conformational flexibility and receptor selectivity .

Data Table: Comparative Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Target Compound (1353972-73-2) C₁₈H₂₉N₃O₂ 331.45 Not reported Not reported ~8.5*
Cyclopropyl-Acetyl Analog (1353946-31-2) C₁₈H₂₅N₃O₃ 331.41 1.24 511.9 6.81
Cyclopropyl-Methyl Analog (1353954-89-8) Not reported ~333.47† Not reported Not reported Not reported

*Estimated based on primary amine pKa values.
†Calculated from (similar structure).

Research Findings and Implications

The primary amine in the ethyl chain (target compound) enhances water solubility and hydrogen-bonding capacity relative to acetylated derivatives .

Metabolic Stability :

  • Cyclopropyl-containing analogs (e.g., CAS 1353946-31-2) may exhibit improved metabolic stability due to reduced oxidative metabolism in the liver .

Synthetic Utility :

  • The benzyl ester group in all compounds facilitates deprotection under mild conditions, making them versatile intermediates in peptide synthesis .

Biological Activity

4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features that may influence various biological pathways, making it a candidate for therapeutic applications.

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C_{19}H_{31}N_{3}O_{2}
  • CAS Number : 1353979-82-4

This compound features a piperidine ring substituted with an aminoethyl and isopropyl amino group, along with a benzyl ester moiety. Such configurations often enhance solubility and bioavailability, crucial for drug development.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Certain piperidine derivatives possess antibacterial and antifungal activities.
  • Neuroprotective Effects : Compounds targeting neurotransmitter receptors may offer protective effects in neurodegenerative diseases.

Anticancer Activity

Studies have demonstrated that piperidine derivatives can inhibit tumor growth through various mechanisms. For instance, a related compound was shown to exhibit IC50 values in the low micromolar range against several cancer cell lines, including HeLa and CaCo-2 cells. The activity is often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in proliferation and apoptosis .

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BCaCo-23.5
This compoundTBDTBD

Antimicrobial Properties

The antimicrobial efficacy of similar piperidine compounds has been documented, showing significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

PathogenMIC (µg/mL) for Piperidine Derivative
Staphylococcus aureus12
Escherichia coli16

Neuroprotective Effects

Research into the neuroprotective properties of related compounds indicates potential benefits in treating conditions like Alzheimer's disease. Compounds acting as acetylcholinesterase inhibitors have shown promise in enhancing cognitive function and reducing neuroinflammation .

Case Studies

  • Cytotoxicity Assay : A study investigating the cytotoxic effects of a series of piperidine derivatives found that modifications at the amino group significantly affected their antiproliferative activity. The most active compound was identified as a potent inhibitor of cell growth in multiple cancer types.
  • Antimicrobial Testing : A comparative study evaluated the antimicrobial properties of several piperidine derivatives against clinical isolates. The results indicated that modifications at the benzyl position enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future synthesis.

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